(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.9g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Potential
A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including structures similar to the queried compound, have been investigated for their antimicrobial and anticancer activities. Certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and most compounds demonstrated good to excellent antimicrobial properties. This highlights the potential of these compounds in developing new therapeutic agents targeting various cancers and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial Evaluation
Another study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, derived from a precursor related to the queried compound, demonstrated significant antibacterial activity. This research suggests the potential use of these compounds as antibacterial agents, contributing to the fight against bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Biological Activity Against Microorganisms
The preparation and reactions of certain thiazolopyrimidine derivatives, structurally related to the compound , showed notable biocidal properties against both Gram-positive and Gram-negative bacteria as well as against yeast-like and filamentous fungi. These findings indicate the potential application of such compounds in developing new antimicrobial agents (Youssef et al., 2011).
Structural Analysis for Medicinal Chemistry
A detailed structural analysis of the title compound, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was conducted to understand its conformational features. This type of structural elucidation is crucial for medicinal chemistry, providing insights into the design and optimization of new drugs with enhanced efficacy and selectivity (Hou, Zhou, He, & Li, 2009).
Mechanism of Action
Target of Action
AK-968/41170948 has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) . mTOR is a key pathway that is disrupted in the occurrence of cancer . It is involved in various intracellular signaling processes, regulating cell metabolism, proliferation, and apoptosis .
Mode of Action
The compound interacts with the mTOR kinase, inhibiting its activity
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is one of the key pathways leading to the occurrence of cancer . mTOR, being a part of this pathway, is involved in various intracellular signaling processes . By inhibiting mTOR, AK-968/41170948 potentially disrupts this pathway, affecting cell metabolism, proliferation, and apoptosis .
Result of Action
AK-968/41170948 has shown significant anti-tumor effects. It markedly inhibited the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner . Additionally, it significantly induced apoptosis in MM cells .
Properties
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-5-30-21(29)18-13(3)24-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-26(4)25-12(15)2/h6-11,19H,5H2,1-4H3/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQBTKZTSCCPND-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CN(N=C4C)C)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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